2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines isoindoline and benzofuran moieties, which may contribute to its biological activity. The presence of a fluorine atom enhances its pharmacological properties, making it a subject of interest in drug development.
This compound can be classified as an isoindoline derivative, specifically a dione due to the presence of two carbonyl (C=O) groups. The fluorinated benzofuran component suggests possible uses in pharmaceuticals, particularly in targeting specific biological pathways.
The synthesis of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione can be approached through several methods. One effective route involves the Claisen-Schmidt condensation, which typically requires the reaction of an aldehyde with a ketone in the presence of a base.
The molecular formula for 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione is . Its structure features:
Key structural data includes:
The compound can participate in various chemical reactions typical for isoindolines and benzofurans. Notable reactions include:
These reactions are often facilitated by specific reagents or catalysts that enhance the selectivity and yield of the desired products. For instance, using lithium aluminum hydride can selectively reduce carbonyl groups without affecting other functional groups .
The mechanism of action for compounds like 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione often involves interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may inhibit specific pathways involved in disease processes, such as cancer cell proliferation or inflammation. The precise mechanism would depend on the target protein and the binding affinity of the compound .
The physical properties of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione include:
Chemical properties include:
The applications of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione are primarily in medicinal chemistry:
This compound represents a promising area for further research and development within pharmaceutical sciences.
Fluorinated heterocycles are pivotal in modern oncology drug design due to their enhanced pharmacokinetic profiles and target-binding capabilities. The strategic incorporation of fluorine atoms into heterocyclic scaffolds improves metabolic stability, membrane permeability, and bioavailability. For 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione (molecular formula: C₁₇H₁₂FNO₃; molecular weight: 297.28 g/mol), the fluorine atom at the 5-position of the benzofuran ring introduces significant electronegativity and steric effects. This modification enhances intermolecular interactions, such as halogen bonding with target proteins, while the bicyclic architecture confers resistance to enzymatic degradation. These properties make fluorinated heterocycles ideal candidates for disrupting protein-protein interactions in epigenetic regulation [1] [3].
The Polycomb Repressive Complex 2 (PRC2), comprising EZH2, EED, and SUZ12, is a master regulator of gene silencing through histone H3 lysine 27 trimethylation (H3K27me3). Dysregulation of PRC2 activity is implicated in lymphomas, sarcomas, and other malignancies. EED, a critical PRC2 subunit, binds to H3K27me3 and allosterically activates EZH2’s methyltransferase function. Inhibiting EED disrupts this allosteric activation, making it an attractive target for cancers resistant to EZH2 inhibitors. Small molecules targeting EED’s histone-binding pocket offer a promising strategy to overcome acquired resistance mutations in EZH2 [3].
Isoindoline-1,3-dione derivatives (phthalimides) have emerged as privileged scaffolds for EED inhibition due to their conformational rigidity and ability to engage key residues in EED’s aromatic cage. Early inhibitors like EED226 utilized a furan moiety for cation-π interactions with Arg367 but faced metabolic instability. Structural optimization replaced metabolically labile groups with fluorinated benzofuran segments, enhancing binding affinity and cellular potency. The integration of 5-fluoro-2,3-dihydrobenzofuran into the phthalimide core represents a strategic advancement, leveraging fluorine’s electronic effects to strengthen π-stacking with Tyr148 and Tyr365 residues [1] [3].
CAS No.: 31868-18-5
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.:
CAS No.: 6027-71-0